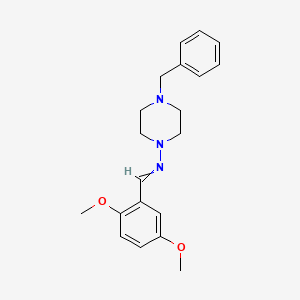
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine, also known as BDMP, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BDMP belongs to the class of piperazine derivatives and has been studied for its various pharmacological properties.
作用機序
The exact mechanism of action of 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In terms of its anxiolytic and antidepressant effects, 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine may act by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its anticancer effects. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that it has been shown to have low toxicity levels in animal models. This makes it a potentially safer alternative to other anticancer and antidepressant agents. However, one limitation of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to specifically target its effects.
将来の方向性
There are many potential future directions for research on 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine. One direction could be to further investigate its anticancer effects and potential use as a chemotherapy agent. Another direction could be to study its anxiolytic and antidepressant effects in more detail, potentially leading to the development of new treatments for these conditions. Additionally, the development of new 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine analogs with improved pharmacological properties could be explored.
合成法
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with benzylamine to form a Schiff base. The Schiff base is then reacted with piperazine to form 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine.
科学的研究の応用
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use as an antidepressant and anxiolytic agent. It has been shown to have anxiolytic effects in animal models of anxiety and has been suggested to have potential as a treatment for depression.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-8-9-20(25-2)18(14-19)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGTZHPWWBYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide](/img/structure/B5696329.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
